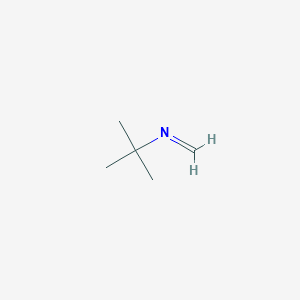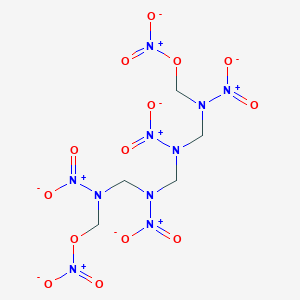
N-Nitrosodiethanolamine diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosodiethanolamine diacetate, also known as NDEA, is a chemical compound that is commonly used in scientific research. It is a nitrosamine, which means it contains a nitroso group (-NO) and an amine group (-NH2). NDEA is synthesized using a specific method and has several applications in scientific research.
Wirkmechanismus
The mechanism of action of N-Nitrosodiethanolamine diacetate as a carcinogen is not fully understood. It is thought to work by damaging DNA, which can lead to mutations and the formation of cancerous cells. N-Nitrosodiethanolamine diacetate may also affect other cellular processes, such as cell division and apoptosis.
Biochemische Und Physiologische Effekte
N-Nitrosodiethanolamine diacetate has been shown to have several biochemical and physiological effects. It can cause liver damage, including fatty liver and cirrhosis. N-Nitrosodiethanolamine diacetate exposure has also been linked to an increased risk of certain types of cancer, such as liver and bladder cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Nitrosodiethanolamine diacetate in lab experiments is that it is a well-established carcinogen, meaning that its effects on experimental animals are well-documented. This makes it easier to design experiments and interpret results. However, one limitation of using N-Nitrosodiethanolamine diacetate is that it is toxic and can be harmful to researchers if proper safety precautions are not taken.
Zukünftige Richtungen
In the future, researchers may continue to use N-Nitrosodiethanolamine diacetate to study the mechanisms of cancer formation and progression. However, they may also explore other methods for inducing tumors in experimental animals, such as genetic modification or exposure to other carcinogens. Additionally, researchers may investigate the potential health effects of N-Nitrosodiethanolamine diacetate exposure in humans, particularly in occupational settings where exposure may be more common.
Synthesemethoden
N-Nitrosodiethanolamine diacetate is synthesized by reacting diethanolamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces N-Nitrosodiethanolamine diacetate as a white crystalline solid with a melting point of 173-175°C.
Wissenschaftliche Forschungsanwendungen
N-Nitrosodiethanolamine diacetate is commonly used in scientific research as a carcinogen. It is used to induce tumors in experimental animals, which can then be studied to better understand the mechanisms of cancer formation and progression. N-Nitrosodiethanolamine diacetate is also used in the production of other chemicals, such as pesticides and rubber accelerators.
Eigenschaften
CAS-Nummer |
13256-19-4 |
|---|---|
Produktname |
N-Nitrosodiethanolamine diacetate |
Molekularformel |
C8H14N2O5 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2-[2-acetyloxyethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C8H14N2O5/c1-7(11)14-5-3-10(9-13)4-6-15-8(2)12/h3-6H2,1-2H3 |
InChI-Schlüssel |
KBGJEXGMSFHMPC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)N=O |
Kanonische SMILES |
CC(=O)OCCN(CCOC(=O)C)N=O |
Andere CAS-Nummern |
13256-19-4 |
Synonyme |
N-nitrosodiethanolamine diacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)



![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)

![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)


